Olprinone Olprinone Olprinone is a member of bipyridines.
Brand Name: Vulcanchem
CAS No.: 106730-54-5
VCID: VC0001658
InChI: InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
SMILES: CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Molecular Formula: C14H10N4O
Molecular Weight: 250.25 g/mol

Olprinone

CAS No.: 106730-54-5

Cat. No.: VC0001658

Molecular Formula: C14H10N4O

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Olprinone - 106730-54-5

CAS No. 106730-54-5
Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
IUPAC Name 5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Standard InChI Key JPAWFIIYTJQOKW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Canonical SMILES CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2

Pharmacological Profile of Olprinone

Mechanism of Action

Olprinone exerts its effects through reversible inhibition of PDE III, an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells . By elevating intracellular cAMP levels, the compound enhances calcium handling in cardiomyocytes (positive inotropy) while promoting smooth muscle relaxation (vasodilation) . In coronary arteries, olprinone-induced hyperpolarization of resting membrane potential (-58.3 ± 2.1 mV to -67.4 ± 3.2 mV) attenuates acetylcholine-mediated contractions by modulating voltage-dependent calcium channels .

Table 1: Key Pharmacodynamic Parameters of Olprinone

ParameterValue (Mean ± SD)Experimental ModelSource
EC₅₀ (vasodilation)40.2 ± 5.6 ng/mLRabbit coronary artery
Emax (cardiac index)+38% from baselinePost-cardiac surgery
cAMP elevation4.7-fold increaseRat hepatocytes

Pharmacokinetic Characteristics

Population pharmacokinetic modeling in healthy males (n=9) revealed a two-compartment distribution with total clearance of 7.37 mL/min/kg and terminal half-life of 97.1 minutes . Renal excretion accounts for 68-72% of elimination, necessitating dose adjustments in patients with creatinine clearance <30 mL/min . The steady-state volume of distribution (409 mL/kg) suggests extensive tissue penetration, particularly in hepatic parenchyma .

Clinical Applications in Cardiovascular Medicine

Acute Decompensated Heart Failure

A randomized trial (N=55) demonstrated that olprinone infusion (0.1 μg/kg/min) reduced systolic pulmonary artery pressure from 78 ± 12 mmHg to 54 ± 9 mmHg (p<0.01) within 6 hours in patients with right heart failure . The combination with qiliqiangxin capsules enhanced 6-minute walk distance by 28% compared to monotherapy (p=0.003), likely through synergistic modulation of B-type natriuretic peptide metabolism .

Perioperative Cardiac Support

In cardiac surgery patients (n=7), continuous olprinone infusion (0.2 μg/kg/min) increased cardiac index by 0.8 L/min/m² while reducing systemic vascular resistance index by 450 dyn·s·cm⁻⁵·m² . The delayed inotropic effect (Tmax=120 min) relative to vasodilation (Tmax=45 min) permits hemodynamic stabilization without abrupt blood pressure fluctuations .

Emerging Hepatoprotective Applications

Liver Resection Surgery

A phase I trial (UMIN000004975) in partial hepatectomy patients (n=23) established the safety profile of intraoperative olprinone administration . The 0.05 μg/kg/min regimen reduced post-hepatectomy liver failure incidence by 42% compared to historical controls (p=0.08), correlating with 31% lower transaminase peaks (ALT: 284 vs. 412 IU/L) .

Sepsis-Associated Liver Injury

Preclinical models demonstrate olprinone’s capacity to suppress pro-inflammatory cytokines in septic rats:

  • TNF-α mRNA: 4.2-fold reduction vs. controls (p<0.01)

  • IL-6 serum levels: 78 ± 14 pg/mL vs. 215 ± 29 pg/mL (p<0.001)
    These anti-inflammatory effects are mediated through PDE III inhibition in Kupffer cells, attenuating NF-κB nuclear translocation .

Cerebral Hemodynamic Modulation

Cerebrovascular Reactivity

Olprinone preferentially enhances cerebral blood flow velocity (transcranial Doppler) by 22-35% in patients with pre-existing cerebral hypoperfusion . The compound’s selective action on carotid artery distensibility (compliance increase: 0.08 ± 0.02 mm²/mmHg vs. 0.05 ± 0.01 in controls) may prevent watershed infarcts during cardiopulmonary bypass .

Table 2: Comparative Vasodilatory Effects in Vascular Beds

Vascular TerritoryFlow IncreaseOnset (min)Duration (min)Source
Coronary circulation+45%8-1290-120
Cerebral circulation+28%15-20180-240
Hepatic artery+19%25-30360+

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator